molecular formula C14H21NO4 B14514706 N-(4-Ethoxyphenyl)-3-(2-methoxyethoxy)propanamide CAS No. 62593-65-1

N-(4-Ethoxyphenyl)-3-(2-methoxyethoxy)propanamide

Cat. No.: B14514706
CAS No.: 62593-65-1
M. Wt: 267.32 g/mol
InChI Key: UYWFUQOKLSYURK-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)-3-(2-methoxyethoxy)propanamide is an organic compound with a complex structure that includes both ethoxy and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Ethoxyphenyl)-3-(2-methoxyethoxy)propanamide typically involves a multi-step process. One common method includes the reaction of 4-ethoxyaniline with 3-chloropropanoic acid in the presence of a base to form the intermediate product. This intermediate is then reacted with 2-methoxyethanol under acidic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-Ethoxyphenyl)-3-(2-methoxyethoxy)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-(4-Ethoxyphenyl)-3-(2-methoxyethoxy)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Ethoxyphenyl)-3-(2-methoxyethoxy)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)-3-(2-methoxyethoxy)propanamide
  • N-(4-Ethoxyphenyl)-3-(2-ethoxyethoxy)propanamide
  • N-(4-Ethoxyphenyl)-3-(2-methoxyethoxy)butanamide

Uniqueness

N-(4-Ethoxyphenyl)-3-(2-methoxyethoxy)propanamide stands out due to its unique combination of ethoxy and methoxy groups, which confer distinct chemical properties

Properties

CAS No.

62593-65-1

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-3-(2-methoxyethoxy)propanamide

InChI

InChI=1S/C14H21NO4/c1-3-19-13-6-4-12(5-7-13)15-14(16)8-9-18-11-10-17-2/h4-7H,3,8-11H2,1-2H3,(H,15,16)

InChI Key

UYWFUQOKLSYURK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CCOCCOC

Origin of Product

United States

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